molecular formula C11H12Br2O B13705478 2,2-Dibromo-1-(4-(isopropyl)phenyl)ethanone

2,2-Dibromo-1-(4-(isopropyl)phenyl)ethanone

Cat. No.: B13705478
M. Wt: 320.02 g/mol
InChI Key: XLWYDCYYORXJQY-UHFFFAOYSA-N
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Description

2,2-Dibromo-4-isopropylacetophenone is an organic compound characterized by the presence of two bromine atoms and an isopropyl group attached to an acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-4-isopropylacetophenone typically involves the bromination of 4-isopropylacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: On an industrial scale, the production of 2,2-Dibromo-4-isopropylacetophenone may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Substitution Reactions: The bromine atoms in 2,2-Dibromo-4-isopropylacetophenone can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the acetophenone core.

    Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form α,β-unsaturated ketones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Condensation: Catalysts such as tin(II) chloride or samarium(III) iodide are used in the presence of suitable solvents.

Major Products: The major products formed from these reactions include various substituted acetophenones, α,β-unsaturated ketones, and other brominated derivatives.

Scientific Research Applications

2,2-Dibromo-4-isopropylacetophenone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications.

Mechanism of Action

The mechanism by which 2,2-Dibromo-4-isopropylacetophenone exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can act as electrophiles, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, depending on the specific application.

Comparison with Similar Compounds

    2,4-Dibromoacetophenone: Similar in structure but lacks the isopropyl group, leading to different reactivity and applications.

    2,2-Dibromo-4,4’-biphenyl: Contains a biphenyl core instead of an acetophenone core, resulting in distinct chemical properties.

    2,2-Dibromo-4,4’-dimethylacetophenone: Similar but with methyl groups instead of an isopropyl group, affecting its steric and electronic properties.

Properties

Molecular Formula

C11H12Br2O

Molecular Weight

320.02 g/mol

IUPAC Name

2,2-dibromo-1-(4-propan-2-ylphenyl)ethanone

InChI

InChI=1S/C11H12Br2O/c1-7(2)8-3-5-9(6-4-8)10(14)11(12)13/h3-7,11H,1-2H3

InChI Key

XLWYDCYYORXJQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C(Br)Br

Origin of Product

United States

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